molecular formula C16H12N2O4 B15017556 2-(3,4-dimethylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-(3,4-dimethylphenyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B15017556
M. Wt: 296.28 g/mol
InChI Key: MNANCBZQVVYXHW-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitro group and a dimethylphenyl group attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be achieved through various synthetic routes. One common method involves the cyclization of N-(3,4-dimethylphenyl)-β-alanine derivatives with nitro-substituted aromatic compounds under acidic or basic conditions . The reaction typically requires the use of a strong acid or base as a catalyst and is carried out at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

2-(3,4-DIMETHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogenating agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

2-(3,4-DIMETHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with other similar compounds, such as:

    2-(3,4-DIMETHYLPHENYL)-5-NITRO-1H-ISOINDOLE: Lacks the dihydro component, which may affect its reactivity and biological activity.

    2-(3,4-DIMETHYLPHENYL)-5-AMINO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    2-(3,4-DIMETHYLPHENYL)-5-HYDROXY-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains a hydroxyl group, which may influence its solubility and reactivity.

The uniqueness of 2-(3,4-DIMETHYLPHENYL)-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4/c1-9-3-4-11(7-10(9)2)17-15(19)13-6-5-12(18(21)22)8-14(13)16(17)20/h3-8H,1-2H3

InChI Key

MNANCBZQVVYXHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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